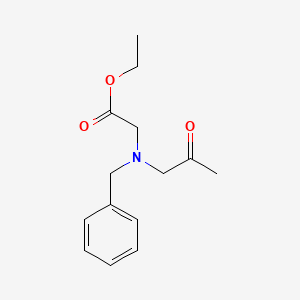

Ethyl 2-(benzyl(2-oxopropyl)amino)acetate

Descripción general

Descripción

Ethyl 2-(benzyl(2-oxopropyl)amino)acetate is a chemical compound with the CAS Number: 15057-40-6 . It has a molecular weight of 249.31 and its IUPAC name is ethyl [benzyl (2-oxopropyl)amino]acetate . The compound is typically stored at 4 degrees Celsius and is in liquid form .

Molecular Structure Analysis

The InChI code for Ethyl 2-(benzyl(2-oxopropyl)amino)acetate is 1S/C14H19NO3/c1-3-18-14 (17)11-15 (9-12 (2)16)10-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

Ethyl 2-(benzyl(2-oxopropyl)amino)acetate is a liquid . It has a molecular weight of 249.31 . The compound is typically stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of Novel Derivatives : Ethyl 2-(benzyl(2-oxopropyl)amino)acetate plays a role in synthesizing various novel compounds. For instance, it has been used in the synthesis of α-ketoamide derivatives, which are obtained via the ring opening of N-acylisatin (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013). Additionally, it is involved in the preparation of 1-amino-2,4-imidazolidinedione derivatives, suggesting its versatility in synthesizing diverse chemical structures (Milcent, Barbier, Yver, & Mazouz, 1991).

Catalyzing Chemical Reactions : This compound serves as an intermediary in facilitating certain chemical reactions. For example, it has been used in a multi-component reaction to create diastereomers of 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones, showcasing its role in complex chemical processes (Raja & Perumal, 2006).

Development of Chiral Building Blocks : Ethyl 2-(benzyl(2-oxopropyl)amino)acetate is crucial in creating chiral building blocks for alkaloid synthesis. It has been used in asymmetric intramolecular Michael reactions to produce pyrrolidine and piperidine derivatives, which are important in synthesizing enantioselective compounds (Hirai, Terada, Yamazaki, & Momose, 1992).

Enzymatic Resolution : The compound is used in the enzymatic resolution of ethyl 1,4-benzodioxan-2-carboxylate, an intermediate in drug production, indicating its application in refining and isolating specific enantiomers for pharmaceutical purposes (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).

Pharmacological Research : Ethyl 2-(benzyl(2-oxopropyl)amino)acetate has been used in the synthesis of various pharmacologically active compounds, indicating its potential in drug discovery and development (Desai, Shihora, & Moradia, 2007).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-[benzyl(2-oxopropyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-3-18-14(17)11-15(9-12(2)16)10-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMMDSOPPOKDKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CC1=CC=CC=C1)CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(benzyl(2-oxopropyl)amino)acetate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide](/img/structure/B2632491.png)

![diethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2632492.png)

![(Z)-ethyl 1-methyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2632494.png)

![1-(2-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2632496.png)

![2-Methyl-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B2632500.png)

![1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2632503.png)

![N-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2632511.png)